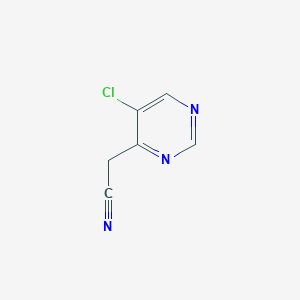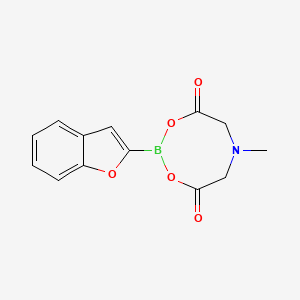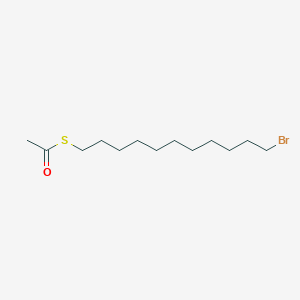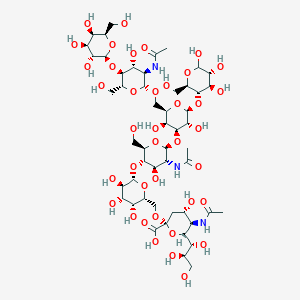
2-(5-Chloropyrimidin-4-yl)acetonitrile
Descripción general
Descripción
“2-(5-Chloropyrimidin-4-yl)acetonitrile” is a heterocyclic aromatic compound . It is a building block used in the synthesis of various chemical compounds . The molecular formula of this compound is C6H4ClN3 and its molecular weight is 153.57 g/mol .
Molecular Structure Analysis
The InChI code for “2-(5-Chloropyrimidin-4-yl)acetonitrile” is 1S/C6H4ClN3/c7-6-9-4-2-5(10-6)1-3-8/h2,4H,1H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-(5-Chloropyrimidin-4-yl)acetonitrile” is a powder . Its Log Kp (skin permeation) and Log Po/w (partition coefficient) values are available , which are important parameters in predicting the compound’s absorption and distribution in the body.Aplicaciones Científicas De Investigación
Anticancer Research
Pyrimidine derivatives are known for their anticancer properties. “2-(5-Chloropyrimidin-4-yl)acetonitrile” can be utilized in the synthesis of compounds that target specific cancer pathways. For instance, pyrimidine-based drugs like imatinib, dasatinib, and nilotinib are established treatments for leukemia .
Antimicrobial and Antifungal Applications
The chloropyrimidinyl moiety is effective in creating antimicrobial and antifungal agents. Research indicates that pyrimidine derivatives exhibit significant activity against a variety of microbial and fungal strains .
Cardiovascular Therapeutics
Pyrimidine compounds have been used to develop cardiovascular agents, including antihypertensive drugs. The structural diversity of pyrimidine allows for the modulation of various biological targets related to cardiovascular diseases .
Anti-Inflammatory and Analgesic Agents
The anti-inflammatory and analgesic activities of pyrimidine derivatives make them suitable for the development of new pain management medications. They can modulate inflammatory pathways and provide relief from chronic pain conditions .
Antidiabetic Agents
Pyrimidine derivatives have been explored for their potential in treating diabetes. They can act as DPP-IV inhibitors, which play a role in glucose metabolism and insulin secretion .
Neuroprotection and Ocular Therapeutics
Some pyrimidine derivatives contribute to neuroprotection and are being studied for their effects on retinal ganglion cells. They also show potential in causing vascular relaxation in the ocular ciliary artery, which is crucial for treating various eye diseases .
Antiviral Research
The structural framework of pyrimidine is beneficial in creating antiviral agents. For example, rilpivirine, an antiretroviral drug used to treat HIV, is synthesized using pyrimidine derivatives as key intermediates .
Synthetic Methodologies for Drug Development
“2-(5-Chloropyrimidin-4-yl)acetonitrile” serves as a precursor in various synthetic methodologies that aim to improve druglikeness and ADME-Tox properties of pharmaceutical compounds. It is particularly valuable in the synthesis of decorated diazines, which are central to many drugs .
Safety and Hazards
Propiedades
IUPAC Name |
2-(5-chloropyrimidin-4-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-3-9-4-10-6(5)1-2-8/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXNXCMGGODPSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856524 | |
| Record name | (5-Chloropyrimidin-4-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloropyrimidin-4-yl)acetonitrile | |
CAS RN |
1261737-95-4 | |
| Record name | (5-Chloropyrimidin-4-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[2H6]-Dhea](/img/structure/B1512851.png)




![9,10-Bis[(triisopropylsilyl)ethynyl]anthracene](/img/structure/B1512862.png)
![N-[(1S,2S)-2-Amino-1,2-di(naphthalen-1-yl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B1512864.png)
![Cyclopenta-1,3-diene;ditert-butyl-[(1R)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)ethyl]phosphane;dichloropalladium;iron(2+)](/img/structure/B1512871.png)
